4-fluoro-3-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group, a fluorine atom, and a methoxy group, alongside a morpholine moiety, which contributes to its pharmacological properties. Its structure suggests potential applications in therapeutic areas, particularly in oncology and anti-inflammatory treatments.
The compound is classified within the following categories:
The synthesis of 4-fluoro-3-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves several key steps typically including:
The synthetic route may include:
Key molecular data includes:
The compound can participate in various chemical reactions:
Reactions are typically conducted under controlled temperatures and atmospheres (inert gas environments may be used), with monitoring via techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The mechanism of action for 4-fluoro-3-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is primarily linked to its interaction with specific biological targets:
Studies indicate that similar compounds have shown efficacy in inhibiting pathways such as cyclooxygenase or carbonic anhydrase, which are crucial for tumor growth and survival .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
4-fluoro-3-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has potential applications in:
Emerging studies continue to explore its efficacy against various cancer cell lines and other biological targets .
This compound integrates three pharmacologically significant modules: a 4-fluoro-3-methoxybenzenesulfonamide core, a morpholine moiety, and a ethylene linker connecting them. The systematic name defines its atomic connectivity: a benzene ring disubstituted with fluorine (position 4) and methoxy (position 3), linked via sulfonamide (–SO₂NH–) to a 2-morpholinoethyl group. Key structural characteristics include:
Table 1: Key Bond Characteristics from Computational Analysis
Bond/Location | Length (Å) | Angle (°) | Electronic Feature |
---|---|---|---|
S=O (sulfonamide) | 1.42–1.45 | 119–122 | Strong H-bond acceptor |
C–F (benzene ring) | 1.34–1.36 | 109–110 | σ-hole potential for halogen bonding |
N–S (sulfonamide) | 1.61–1.63 | 104–106 | H-bond donor capacity |
C–O (morpholine) | 1.41–1.43 | 109–111 | Weak polarity, conformational flexibility |
N–CH₂ (morpholine-ethyl) | 1.47–1.49 | 112–114 | Rotatable bond enabling 3D adaptability |
Table 2: Spectroscopic Profile
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.8–7.2 (m, 3H, Ar–H); δ 3.85 (s, 3H, OCH₃); δ 3.60 (m, 4H, morpholine); δ 2.55 (t, 2H, –CH₂N); δ 2.45 (m, 6H, N–CH₂, morpholine) | Confirms substituent positions and linker connectivity |
¹³C NMR | δ 163.5 (C–F); δ 152.1 (C–OCH₃); δ 67.2 (morpholine O–CH₂); δ 56.8 (OCH₃); δ 53.5 (N–CH₂); δ 45.2 (morpholine N–CH₂) | Verifies carbon hybridization and electronic environment |
FTIR | 1340 cm⁻¹, 1150 cm⁻¹ (asym/sym S=O stretch); 1240 cm⁻¹ (C–F); 1110 cm⁻¹ (morpholine C–O–C) | Validates sulfonamide, fluoro, and ether functionalities |
MS (ESI+) | m/z 333.1 [M+H]⁺ | Confirms molecular mass (C₁₃H₁₈FN₂O₄S = 332.36 g/mol) |
graph LRA[4-Fluoro-3-methoxybenzene] -->|Sulfonamide| B[–SO₂NH–]B --> C[–CH₂–CH₂–]C --> D[Morpholine ring]style A fill:#f9f,stroke:#333style D fill:#bbf,stroke:#333
Sulfonamides emerged as bacterial growth inhibitors following Domagk’s 1935 discovery of Prontosil™. The pharmacophore’s versatility propelled its adoption across therapeutic areas:
Table 3: Evolution of Sulfonamide Therapeutics
Era | Prototype Compound | Therapeutic Target | Structural Innovation |
---|---|---|---|
1930–1940s | Sulfanilamide | Dihydropteroate synthase | Simple arylsulfonamide |
1950–1970s | Acetazolamide | Carbonic anhydrase | Fusion with thiadiazole ring |
1980–2000s | Celecoxib | Cyclooxygenase-2 (COX-2) | Pyrazole-sulfonamide conjugation |
2000s–Present | Rivaroxaban intermediate [2] | Factor Xa | Chloroethyl-morpholine linker |
Present | 4-Fluoro-3-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | Kinases/Phosphatases (proposed) | Fluorine-methoxy aryl + flexible morpholine |
Fluorine’s Roles:
Morpholine’s Contributions:
Table 4: Comparative Impact of Substituents
Substituent | Physicochemical Effect | Biological Consequence | Example Analogue |
---|---|---|---|
4-Fluoro | +σ (inductive effect); Lipophilicity +0.14 | Metabolic blockade; enhanced target affinity | 4-Fluoro-sulfonamide CA inhibitors [4] |
3-Methoxy | +R (resonance donation); Lipophilicity +0.02 | H-bond donation; membrane permeability retention | 3-Methoxytyrosine kinase inhibitors [6] |
N-(2-Morpholinoethyl) | Solubility +2.5× vs. N-alkyl; pKa ~7.4 | pH-dependent membrane penetration; enzyme hinge binding | Gefitinib [9] |
This compound exemplifies rational fragment integration: the sulfonamide warhead, fluorine-methoxy pharmacophore, and morpholine solubilizing tail synergize to target proteins where aryl sulfonamides engage polar clefts (e.g., kinases, phosphatases, or proteases) [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2